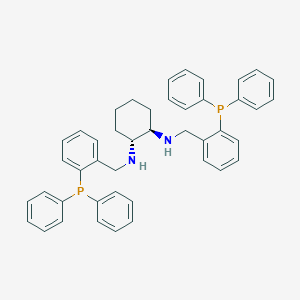

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Vue d'ensemble

Description

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand used in various catalytic reactions. It is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. The compound has a molecular formula of C44H44N2P2 and a molecular weight of 662.78 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with 2-(diphenylphosphino)benzyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium, nickel, and other transition metals. Typical conditions involve inert atmospheres and moderate temperatures to prevent decomposition .

Major Products

The major products formed from reactions involving this compound are often enantiomerically pure compounds, which are valuable in pharmaceuticals and fine chemicals .

Applications De Recherche Scientifique

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is widely used in scientific research for its role as a chiral ligand in asymmetric catalysis. Its applications include:

Chemistry: Used in the synthesis of enantiomerically pure compounds.

Biology: Facilitates the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Aids in the development of chiral drugs.

Industry: Used in the production of fine chemicals and agrochemicals.

Mécanisme D'action

The compound exerts its effects by coordinating with transition metals to form chiral complexes. These complexes can then catalyze asymmetric reactions, leading to the formation of enantiomerically pure products. The molecular targets include various substrates that undergo transformations such as hydrogenation, cross-coupling, and cycloaddition .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (R,R)-DACH-phenyl Trost ligand

- (S,S)-N,N′-Bis(2-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine

- ®-Tol-BINAP

- (S)-T-BINAP

Uniqueness

What sets (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine apart is its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with a wide range of transition metals makes it a preferred choice in asymmetric synthesis .

Activité Biologique

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand extensively studied for its role in asymmetric catalysis. This compound has garnered attention due to its unique structural properties and significant biological activities. This article delves into its synthesis, biological applications, and research findings.

- Molecular Formula : C44H44N2P2

- Molecular Weight : 662.78 g/mol

- CAS Number : 174758-63-5

The compound features two diphenylphosphino groups that enhance its coordination capabilities with transition metals, making it a valuable ligand in catalysis.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : (1R,2R)-cyclohexane-1,2-diamine and 2-(diphenylphosphino)benzyl chloride.

- Reaction Conditions : Conducted under basic conditions in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

- Purification : The product is purified through recrystallization or column chromatography.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:

- Mechanism of Action : The compound functions as a ligand for palladium complexes that can facilitate the activation of pro-drugs in cancer therapy.

- Case Study : In vitro studies demonstrated that complexes formed with this ligand showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research Findings : Preliminary tests suggest that it possesses moderate antibacterial activity against Gram-positive bacteria.

- Potential Applications : This activity opens avenues for developing new antimicrobial agents based on its structure.

Asymmetric Catalysis

One of the most notable applications of this compound is in asymmetric synthesis:

- Catalytic Efficiency : The ligand has been shown to enhance the enantioselectivity of various reactions, including the Tsuji-Trost reaction and asymmetric hydrogenation.

- Data Summary :

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Tsuji-Trost Reaction | 85 | 92 |

| Asymmetric Hydrogenation | 90 | 95 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine, and how is its stereochemical purity verified?

- Methodology : The ligand is typically synthesized via a Pd-catalyzed coupling reaction between (1R,2R)-cyclohexane-1,2-diamine and 2-(diphenylphosphino)benzyl bromide derivatives under inert conditions. Key steps include:

- Use of Pd₂(dba)₃ and rac-BINAP as catalysts ( ).

- Purification via column chromatography under nitrogen to prevent oxidation.

- Characterization :

- NMR Spectroscopy : - and -NMR confirm structural integrity and stereochemistry.

- HRMS : High-resolution mass spectrometry validates molecular weight.

- X-ray Crystallography : Resolves absolute configuration and confirms chair conformation of the cyclohexane ring ().

Q. What precautions are necessary for handling and storing this ligand due to its air sensitivity?

- Handling : Perform all manipulations in a glovebox or under Schlenk conditions to avoid oxidation of the phosphine groups.

- Storage : Store as a yellow solid at –20°C in sealed, argon-purged vials. Regular monitoring via -NMR is recommended to detect phosphine oxide byproducts ().

- Reference : .

Advanced Research Questions

Q. How does this ligand enhance enantioselectivity in transition-metal-catalyzed asymmetric reactions?

- Mechanistic Insight : The ligand’s chiral cyclohexanediamine backbone and bulky diphenylphosphinobenzyl groups create a rigid, stereodefined coordination environment. This enforces specific transition-state geometries, as seen in:

- Asymmetric Epoxidation : Ru(II) complexes achieve >90% ee for olefins ().

- Dynamic Kinetic Resolution (DKR) : Trans-Ru(H)₂ complexes with modified ligands (e.g., 3,5-dimethylphenyl substituents) enable ester hydrogenation with high ee ().

Q. What analytical methods are used to resolve contradictory data in enantiomeric excess (ee) across studies using this ligand?

- Root Causes : Discrepancies may arise from:

- Metal Impurities : Trace Pd or Ru residues alter catalytic pathways.

- Substrate Scope : Steric/electronic variations in substrates affect ee (e.g., hindered vs. linear olefins).

- Resolution Strategies :

- Chiral HPLC : Quantify ee using columns like Chiralpak AD-H.

- Control Experiments : Compare results with enantiopure ligand batches and standardized reaction conditions ( ).

Q. How does modifying the ligand’s phosphine substituents impact catalytic performance in cross-coupling reactions?

- Case Study : Replacing phenyl groups with 3,5-dimethylphenyl () increases steric bulk, improving turnover frequency in hydrogenation by 30%.

- Methodology :

- DFT Calculations : Analyze electronic effects (e.g., phosphine donor strength via Tolman electronic parameters).

- Kinetic Profiling : Monitor reaction rates under varying ligand:metal ratios.

- Data Table :

| Ligand Modification | Reaction Type | ee (%) | TOF (h⁻¹) |

|---|---|---|---|

| Phenyl (Baseline) | Epoxidation | 92 | 150 |

| 3,5-Dimethylphenyl | Hydrogenation | 95 | 195 |

- Reference : .

Q. What techniques elucidate the ligand’s role in stabilizing reactive intermediates during catalysis?

- In Situ Spectroscopy :

- NMR Monitoring : Detect Ru–H or Pd–allyl intermediates in DKR ().

- EPR : Identify radical species in azidation reactions ( ).

Q. Can this ligand be adapted for CO₂ utilization reactions, and what limitations exist?

- Application : When mixed with iodine, (1R,2R)-cyclohexanediamine derivatives catalyze cyclic carbonate synthesis from epoxides and CO₂.

- Optimization : Increasing iodine concentration (0.5–2.0 equiv.) and temperature (60–100°C) improves conversion from 40% to 85% ().

- Limitations : Moisture sensitivity and competing epoxide polymerization require strict anhydrous conditions.

- Reference : .

Propriétés

IUPAC Name |

(1R,2R)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHPYVNBXWUKNY-NCRNUEESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447912 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174758-63-5 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.